

# potential therapeutic targets of 4-Amino-1-(3-pyridyl)piperidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Amino-1-(3-pyridyl)piperidine

Cat. No.: B113306

[Get Quote](#)

An In-Depth Technical Guide to the Therapeutic Targeting Potential of the **4-Amino-1-(3-pyridyl)piperidine** Scaffold

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the **4-Amino-1-(3-pyridyl)piperidine** core, a privileged scaffold in modern medicinal chemistry. We will delve into the potential therapeutic targets that can be modulated by derivatives of this versatile structure, exploring the rationale behind their selection and the experimental methodologies required for their validation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

## Introduction: The 4-Amino-1-(3-pyridyl)piperidine Scaffold - A Versatile Core in Drug Discovery

The **4-Amino-1-(3-pyridyl)piperidine** moiety represents a key structural motif in the design of biologically active small molecules.<sup>[1]</sup> Its inherent features, including a basic nitrogen atom, a hydrogen bond donor/acceptor in the amino group, and a synthetically tractable piperidine ring, make it an attractive starting point for library synthesis and lead optimization. The piperidine ring itself is a common element in many pharmaceuticals and natural alkaloids.<sup>[2]</sup> The strategic placement of the amino and pyridyl groups provides vectors for chemical modification, allowing

for the fine-tuning of physicochemical properties and target engagement. While the standalone biological activity of **4-Amino-1-(3-pyridyl)piperidine** is not extensively documented, its incorporation into more complex structures has led to the discovery of potent modulators of a wide array of therapeutic targets. This guide will explore these target classes, providing insights into the design principles and validation strategies for derivatives of this promising scaffold.

## Potential Therapeutic Target Classes

The **4-Amino-1-(3-pyridyl)piperidine** scaffold has been successfully employed to generate inhibitors for a diverse range of protein families implicated in various disease states, from oncology to neurodegenerative disorders and infectious diseases.

### Protein Kinases: Targeting Aberrant Cell Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aminopiperidine scaffold has proven to be a valuable component in the design of selective kinase inhibitors.

**Therapeutic Rationale:** The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a frequent event in many human cancers, making Akt a prime target for anticancer drug development.<sup>[3]</sup>

**Derivatives and Structure-Activity Relationship (SAR):** A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.<sup>[3][4]</sup> In these molecules, the pyrrolopyrimidine core acts as a hinge-binder in the ATP-binding pocket of Akt, while the 4-aminopiperidine-4-carboxamide portion extends into the solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties. The discovery of the clinical candidate AZD5363, a potent Akt inhibitor, further underscores the utility of this scaffold.<sup>[5]</sup>

Quantitative Data for Representative Akt Inhibitors:

| Compound            | Target      | IC50 (nM) | Cell<br>Proliferation<br>(PC3 M) IC50<br>(nM) | Reference |
|---------------------|-------------|-----------|-----------------------------------------------|-----------|
| Compound<br>from[3] | PKB $\beta$ | 13        | 190                                           | [3]       |
| AZD5363             | Akt1        | 3         | -                                             | [5]       |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for Akt Inhibition

This protocol describes a robust method for measuring the inhibitory activity of compounds against Akt kinase.

- Reagent Preparation:

- Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Tween-20).
- Dilute Akt1 enzyme and a biotinylated peptide substrate (e.g., GSK3 $\alpha$  peptide) in the kinase buffer.
- Prepare a serial dilution of the test compound (e.g., in DMSO, then dilute in kinase buffer).
- Prepare an ATP solution in kinase buffer.
- Prepare a detection solution containing HTRF® reagents (e.g., Eu<sup>3+</sup>-cryptate labeled anti-phospho-substrate antibody and streptavidin-XL665).

- Assay Procedure:

- Add the test compound solution to a low-volume 384-well plate.
- Add the enzyme and substrate solution to the wells.
- Incubate for 15 minutes at room temperature to allow for compound binding.

- Initiate the kinase reaction by adding the ATP solution.
- Incubate for 1 hour at room temperature.
- Stop the reaction by adding the HTRF® detection solution.
- Incubate for 1 hour at room temperature to allow for signal development.
- Read the plate on an HTRF®-compatible plate reader (measure emission at 665 nm and 620 nm).
- Data Analysis:
  - Calculate the HTRF® ratio (665 nm / 620 nm).
  - Plot the HTRF® ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing iNOS inhibition.

## Targets in Neurodegenerative Diseases

The 4-aminopiperidine scaffold and its analogs have been incorporated into molecules targeting enzymes and receptors implicated in Alzheimer's disease and other neurological disorders. [6][7][8][9][10]

**Therapeutic Rationale:** OGA is the enzyme responsible for removing O-linked  $\beta$ -N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA increases O-GlcNAcylation of the tau protein, which is thought to reduce tau phosphorylation and aggregation, a key pathological feature of Alzheimer's disease. [7] **Derivatives and SAR:** A series of 4-(arylethynyl)piperidine derivatives have been developed as potent OGA inhibitors. One such compound demonstrated an IC<sub>50</sub> of 4.93 nM and was shown to reduce tau phosphorylation in a cellular model. [7] This highlights the potential of the piperidine core to be adapted for targeting enzymes involved in post-translational modifications.

**Therapeutic Rationale:** MAO-A and MAO-B are enzymes that metabolize neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

**Derivatives and SAR:** Piperine, a natural product containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. [11][12] This has inspired the development of synthetic piperidine-containing compounds as MAO inhibitors. The piperidine ring can be modified to tune selectivity and potency for the different MAO isoforms.

## Conclusion and Future Directions

The **4-Amino-1-(3-pyridyl)piperidine** scaffold is a highly versatile and valuable starting point for the development of novel therapeutics. Its successful incorporation into inhibitors of protein kinases, nitric oxide synthases, and enzymes implicated in neurodegenerative diseases demonstrates its broad applicability. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on:

- Exploring new target classes: The inherent properties of the scaffold may allow for the design of modulators for other targets, such as G-protein coupled receptors or ion channels.
- Fragment-based drug discovery: Using the **4-Amino-1-(3-pyridyl)piperidine** core as a starting fragment for screening against a wide range of targets could uncover novel biological activities.
- Developing covalent inhibitors: The amino group could be functionalized to act as a handle for targeted covalent inhibition, potentially leading to compounds with increased potency and duration of action.

By leveraging the chemical versatility of the **4-Amino-1-(3-pyridyl)piperidine** scaffold, the drug discovery community can continue to develop innovative medicines for a wide range of human diseases.

## References

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). *Journal of Medicinal Chemistry*. [Link]
- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3K $\delta$  inhibitors. *Bioorganic & Medicinal Chemistry*.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. *Frontiers in Pharmacology*. [Link]
- 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.
- Nitric oxide synthase inhibitors based on L-amino acids containing pyridine moiety.
- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. *Journal of Medicinal Chemistry*.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. *Organic & Biomolecular Chemistry*. [Link]
- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. *Neurobiology of Disease*.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [\[Link\]](#)
- 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. NIH Technology Transfer. [\[Link\]](#)
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. [\[Link\]](#)
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Substituted 4-amino-piperidines.
- **4-Amino-1-(3-pyridyl)piperidine.** Hoffman Fine Chemicals.
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. [\[Link\]](#)
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.
- Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry.
- Automated Synthesis and Initial Evaluation of (4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PubMed Central. [\[Link\]](#)
- Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology.
- Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-. PubChem. [\[Link\]](#)
- Piperidine. Wikipedia. [\[Link\]](#)
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [\[Link\]](#)
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [\[Link\]](#)
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.

- 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. NCBI Bookshelf. [Link]
- PIPERIDINE.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]
- 2. Piperidine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]

- To cite this document: BenchChem. [potential therapeutic targets of 4-Amino-1-(3-pyridyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113306#potential-therapeutic-targets-of-4-amino-1-3-pyridyl-piperidine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)